Fluorosulfonic acid (CAS 7789-21-1), also known as fluorosulfuric acid, is a free-flowing, highly reactive Brønsted superacid characterized by an exceptionally low Hammett acidity function (H0 = -15.1) [1]. Structurally related to sulfuric acid but with a fluorine atom substituting one hydroxyl group, it possesses extremely low nucleophilicity, making it an effective solvent and catalyst for stabilizing reactive carbocations[2]. In industrial and advanced laboratory procurement, it is primarily sourced as a catalyst for hydrocarbon alkylation and isomerization, a specialized fluorinating agent, and a critical precursor for synthesizing reactive fluorosulfate esters such as methyl fluorosulfonate[3].
Generic substitution of fluorosulfonic acid with standard mineral acids or structurally similar analogs frequently fails due to distinct thermal, acidic, and electronic limitations. While sulfuric acid is a common industrial baseline, it lacks the superacidic protonating power required to activate weak bases and often causes oxidative charring of organic substrates [1]. Conversely, substituting with chlorosulfonic acid introduces severe thermal instability, as the chloro-analog decomposes near its boiling point (~151 °C), whereas fluorosulfonic acid remains thermally stable and can be distilled without degradation . Furthermore, while triflic acid is a popular alternative superacid, fluorosulfonic acid is uniquely required for formulating "Magic Acid" (with antimony pentafluoride) and synthesizing specific fluorosulfate leaving groups, making it non-interchangeable in these targeted synthetic pathways [2].
Fluorosulfonic acid exhibits a Hammett acidity function (H0) of -15.1, compared to the -12.0 baseline of 100% pure sulfuric acid [1]. Because the Hammett scale is logarithmic, this translates to a protonating power approximately 1,000 times greater than that of sulfuric acid[2].
| Evidence Dimension | Hammett acidity function (H0) |
| Target Compound Data | H0 = -15.1 |
| Comparator Or Baseline | 100% Sulfuric acid (H0 = -12.0) |
| Quantified Difference | ~1,000-fold increase in acidity |
| Conditions | Neat liquid at standard temperature |
This extreme acidity is required to protonate exceptionally weak organic bases and drive challenging alkylation reactions without the oxidative degradation typical of sulfuric acid.
Fluorosulfonic acid is thermally stable, allowing it to be boiled (165.4 °C) and purified via distillation without degradation . In contrast, its closest halogenated analog, chlorosulfonic acid, is thermally unstable and decomposes into toxic hydrogen chloride and sulfur trioxide at its boiling point of approximately 151 °C [1].
| Evidence Dimension | Thermal stability at boiling point |
| Target Compound Data | Distillable without decomposition at 165.4 °C |
| Comparator Or Baseline | Chlorosulfonic acid (Decomposes at 151 °C) |
| Quantified Difference | Complete stability vs. complete decomposition at respective boiling points |
| Conditions | Neat liquid heating |
Ensures safe high-temperature processing and allows for straightforward purification by distillation, which is impossible with chlorosulfonic acid.
Fluorosulfonic acid serves as the foundational Brønsted acid for "Magic Acid" when combined with the Lewis acid antimony pentafluoride (SbF5), achieving an H0 of -23 [1]. This system exceeds the acidity of pure triflic acid (H0 = -14.9), providing an environment capable of stabilizing tertiary and secondary carbocations[2].
| Evidence Dimension | Maximum achievable system acidity (H0) |
| Target Compound Data | H0 = -23 (as FSO3H:SbF5 mixture) |
| Comparator Or Baseline | Pure Triflic acid (H0 = -14.9) |
| Quantified Difference | Acidity enhancement of over 10^8 times |
| Conditions | Combination with SbF5 Lewis acid |
Essential for petrochemical research and advanced organic synthesis where stabilizing highly reactive hydrocarbon intermediates is the primary objective.
Leveraging its H0 of -15.1, fluorosulfonic acid is utilized as a liquid-phase catalyst for the alkylation of hydrocarbons with olefins. Unlike sulfuric acid, which can disintegrate or cause charring, fluorosulfonic acid maintains its integrity, ensuring higher yields of branched alkanes for fuel production[1].
Fluorosulfonic acid is the direct precursor required for synthesizing methyl fluorosulfonate (Magic Methyl) via reaction with dimethyl sulfate. The resulting fluorosulfate leaving group provides exceptionally low nucleophilicity, making it a reactive alkylating agent for quaternizing amines and alkylating sterically hindered amides[2].
Due to its extreme thermal stability and the non-nucleophilic nature of the fluorosulfate anion, fluorosulfonic acid (often combined with SbF5) is the solvent of choice for generating long-lived carbocations. This environment allows for the spectroscopic observation of intermediates that would immediately quench or polymerize in standard mineral acids [3].
Corrosive;Irritant